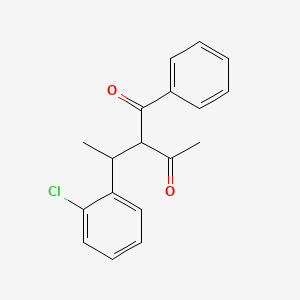![molecular formula C16H17N5 B12519312 Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- CAS No. 774609-09-5](/img/structure/B12519312.png)
Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is a heterocyclic compound that combines the structural features of pyridine and triazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- typically involves the reaction of 2-methylpropyl-substituted triazole with pyridine derivatives. One common method includes the use of 2-pycolyllithium and isopropyl bromide in the presence of liquid ammonia and potassium metal . Another approach involves the reaction of 2-methyl pyridine with isopropyl bromide under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Mécanisme D'action
The mechanism of action of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic compound with a six-membered ring containing one nitrogen atom.
Triazole: A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
Uniqueness
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is unique due to its combination of pyridine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
774609-09-5 |
|---|---|
Formule moléculaire |
C16H17N5 |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H17N5/c1-12(2)11-21-15(13-7-3-5-9-17-13)19-20-16(21)14-8-4-6-10-18-14/h3-10,12H,11H2,1-2H3 |
Clé InChI |
IUILKVXKAUNIDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
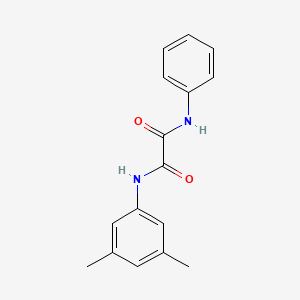
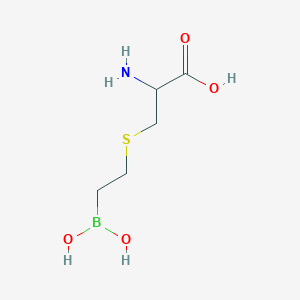

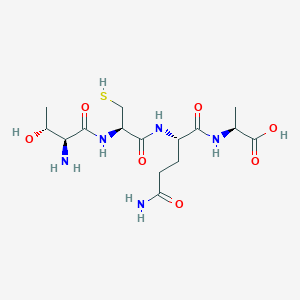
![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
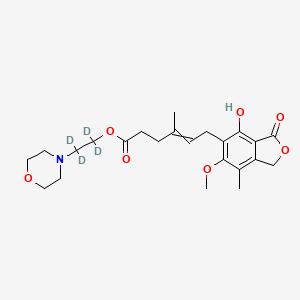
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
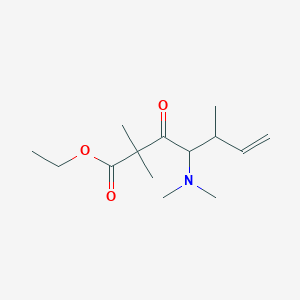
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)

